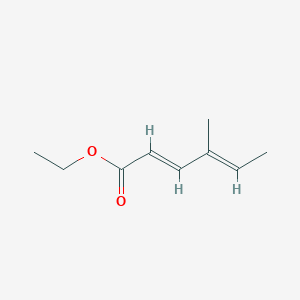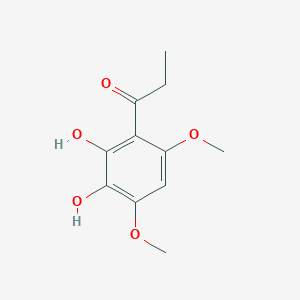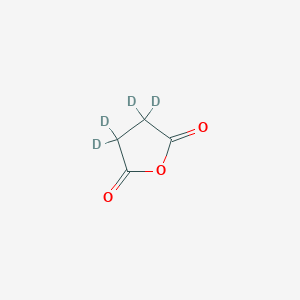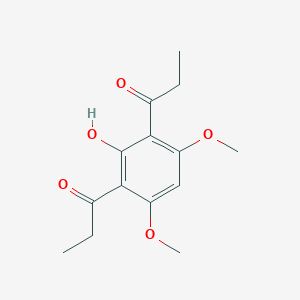
2-((1S,3R)-3-Hydroxycyclohexyl)-5-(1,1-dimethylnonyl)phenol
Übersicht
Beschreibung
CP 47,497-C9-Homolog ist ein synthetisches Cannabinoid, genauer gesagt ein Homolog von CP 47,497. Es ist ein potenter Agonist der Cannabinoid-Rezeptoren, insbesondere des CB1-Rezeptors. Diese Verbindung gehört zu einer Klasse von synthetischen Cannabinoiden, die für Forschungszwecke entwickelt wurden, um das Endocannabinoid-System und die Auswirkungen von Cannabinoiden auf den Körper zu untersuchen .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen
Die Synthese von CP 47,497-C9-Homolog beinhaltet die Reaktion von 5-(1,1-Dimethylnonyl)-2-Hydroxybenzaldehyd mit Cyclohexanon in Gegenwart einer Base, um das entsprechende Cyclohexylphenol zu bilden. Die Reaktionsbedingungen beinhalten typischerweise die Verwendung einer starken Base wie Natriumhydrid oder Kalium-tert-butoxid in einem aprotischen Lösungsmittel wie Dimethylsulfoxid oder Tetrahydrofuran .
Industrielle Produktionsmethoden
Der allgemeine Ansatz würde die Skalierung der Labor-Synthesemethoden unter Berücksichtigung angemessener Sicherheits- und regulatorischer Maßnahmen beinhalten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
CP 47,497-C9-Homolog unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die phenolische Hydroxylgruppe kann oxidiert werden, um Chinone zu bilden.
Reduktion: Die Carbonylgruppe im Cyclohexanon-Molekül kann reduziert werden, um Alkohole zu bilden.
Substitution: Der aromatische Ring kann elektrophile Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid unter sauren Bedingungen.
Reduktion: Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid.
Substitution: Elektrophile wie Halogene oder Nitrogruppen in Gegenwart eines Lewis-Säure-Katalysators.
Hauptprodukte
Oxidation: Chinone und andere oxidierte Derivate.
Reduktion: Alkohole und andere reduzierte Derivate.
Substitution: Halogenierte oder nitrierte aromatische Verbindungen.
Wissenschaftliche Forschungsanwendungen
CP 47,497-C9-Homolog wird in der wissenschaftlichen Forschung umfassend zur Untersuchung des Cannabinoid-Systems eingesetzt. Seine Anwendungen umfassen:
Chemie: Das Verständnis der Struktur-Wirkungs-Beziehungen von Cannabinoiden.
Biologie: Die Untersuchung der Auswirkungen von Cannabinoiden auf zelluläre Signalwege.
Medizin: Die Erforschung möglicher therapeutischer Anwendungen von Cannabinoiden zur Schmerzbehandlung und anderer Erkrankungen.
Wirkmechanismus
CP 47,497-C9-Homolog übt seine Wirkung durch Bindung an Cannabinoid-Rezeptoren aus, insbesondere den CB1-Rezeptor, der hauptsächlich im Gehirn vorkommt. Diese Bindung aktiviert den Rezeptor und führt zu einer Kaskade intrazellulärer Signalereignisse, die die Neurotransmitterfreisetzung und andere zelluläre Prozesse modulieren. Die Verbindung imitiert die Wirkung endogener Cannabinoide, wie z. B. Anandamid, durch die Aktivierung der gleichen Rezeptoren .
Wirkmechanismus
CP 47,497-C9-homolog exerts its effects by binding to cannabinoid receptors, particularly the CB1 receptor, which is primarily found in the brain. This binding activates the receptor, leading to a cascade of intracellular signaling events that modulate neurotransmitter release and other cellular processes. The compound mimics the effects of endogenous cannabinoids, such as anandamide, by activating the same receptors .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
CP 47,497: Die Stammverbindung, die eine ähnliche Struktur, aber eine andere Alkylkettenlänge aufweist.
CP 47,497-C8-Homolog: Ein weiteres Homolog mit einer etwas kürzeren Alkylkette.
Einzigartigkeit
CP 47,497-C9-Homolog ist aufgrund seiner spezifischen Alkylkettenlänge einzigartig, die seine Bindungsaffinität und Potenz an Cannabinoid-Rezeptoren beeinflusst. Es ist um ein Vielfaches potenter als die Stammverbindung CP 47,497, was es zu einem wertvollen Werkzeug für die Untersuchung des Cannabinoid-Systems macht .
Eigenschaften
IUPAC Name |
2-[(1S,3R)-3-hydroxycyclohexyl]-5-(2-methyldecan-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38O2/c1-4-5-6-7-8-9-15-23(2,3)19-13-14-21(22(25)17-19)18-11-10-12-20(24)16-18/h13-14,17-18,20,24-25H,4-12,15-16H2,1-3H3/t18-,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIGNODGYJZJTBM-AZUAARDMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(C)(C)C1=CC(=C(C=C1)C2CCCC(C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCC(C)(C)C1=CC(=C(C=C1)[C@H]2CCC[C@H](C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801017341, DTXSID90875481 | |
| Record name | cis-5-(1,1-dimethylnonyl)-2-(3-hydroxycyclohexyl)-phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(1,1-Dimethylnonyl)-2-[(1S,3R)-3-hydroxycyclohexyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90875481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132296-12-9, 134308-14-8, 70435-08-4 | |
| Record name | 5-(1,1-Dimethylnonyl)-2-[(1S,3R)-3-hydroxycyclohexyl]phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=132296-12-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (C9)-CP-47497 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134308148 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | cis-5-(1,1-dimethylnonyl)-2-(3-hydroxycyclohexyl)-phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(1,1-Dimethylnonyl)-2-[(1S,3R)-3-hydroxycyclohexyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90875481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (C9)-CP-47497 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7W96Y4OF1O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(2E,4E)-4-Methyl-2,4-hexadienyl]phosphonic acid diethyl ester](/img/structure/B32877.png)




![1-[2-Hydroxy-4,6-dimethoxy-3-(1-oxopropoxy)phenyl]-1-propanone](/img/structure/B32886.png)







